Superior Selectivity for A549 Lung Adenocarcinoma Compared to Doxorubicin
The regioisomeric mixture containing antitumor agent-75 (mriBIQ 13da/14da) demonstrates a significantly higher selectivity for A549 lung adenocarcinoma cells than the clinical comparator doxorubicin. The mixture exhibits a selectivity index (SI) of 12.0, calculated as the ratio of IC50 on normal Wi-38 fibroblasts to IC50 on A549 cells. In contrast, doxorubicin displays an SI of less than 1.0, indicating a lack of preferential cytotoxicity toward cancer cells over normal cells in this model [1].
| Evidence Dimension | Selectivity Index (SI = IC50(Wi-38) / IC50(A549)) |
|---|---|
| Target Compound Data | SI = 12.0 (IC50 A549 = 2.8 μM, IC50 Wi-38 not explicitly stated but derived from SI) |
| Comparator Or Baseline | Doxorubicin (reference clinical agent) SI < 1.0 |
| Quantified Difference | SI differential > 11 points |
| Conditions | In vitro cytotoxicity assay using human lung adenocarcinoma A549 cells and normal embryonic lung Wi-38 fibroblasts. |
Why This Matters
This >11-fold superiority in selectivity index directly translates to a wider predicted therapeutic window, making it a more valuable tool for studying lung cancer-specific pathways with reduced confounding cytotoxicity to normal lung tissue.
- [1] Mamedov, V. A., et al. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacol. Transl. Sci. 2022, 5, 10, 945–962. View Source
